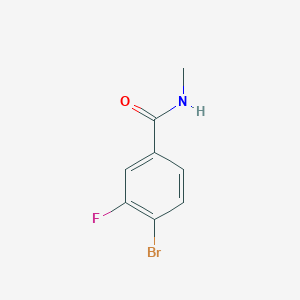![molecular formula C13H15N3O2 B1291420 7-Bencil-1,3,7-triazaspiro[4.4]nonano-2,4-diona CAS No. 28863-87-8](/img/structure/B1291420.png)
7-Bencil-1,3,7-triazaspiro[4.4]nonano-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, also known as 7-Bn-TSPN, is an organic compound consisting of a seven-membered ring containing two nitrogen atoms. It is a spirocyclic compound, meaning it contains two fused rings, and is a member of the spiro[4.4]nonane family of compounds. 7-Bn-TSPN is a versatile compound with a variety of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Posibles Agentes Terapéuticos
La 7-Bencil-1,3,7-triazaspiro[4.4]nonano-2,4-diona muestra promesa en la química medicinal debido a su complejidad estructural y potencial actividad biológica. Los investigadores están explorando su uso como un andamio para sintetizar nuevos agentes terapéuticos, particularmente para trastornos neurológicos donde la modulación de los sistemas de neurotransmisores es clave .
Agricultura: Desarrollo de Pesticidas
En agricultura, los derivados de este compuesto podrían utilizarse en el desarrollo de nuevos pesticidas. Su estructura triazaspiro podría interactuar con receptores específicos en las plagas, lo que lleva al desarrollo de pesticidas dirigidos con potencialmente menor toxicidad para las especies no objetivo .
Ciencia de Materiales: Síntesis de Polímeros Avanzados
La estructura anular única de la this compound podría incorporarse a los polímeros para mejorar sus propiedades. Los científicos de materiales están investigando su incorporación en materiales poliméricos para mejorar la estabilidad térmica y la resistencia mecánica .
Ciencia Ambiental: Remediación de Contaminantes
Este compuesto puede desempeñar un papel en la ciencia ambiental como precursor de agentes utilizados en procesos de remediación de contaminantes. Sus propiedades químicas podrían ayudar a unir o neutralizar sustancias tóxicas en entornos contaminados .
Bioquímica: Estudios de Inhibición Enzimática
Los bioquímicos están interesados en la this compound por su posible uso en estudios de inhibición enzimática. Podría servir como un inhibidor para enzimas específicas, ayudando a comprender su función y allanando el camino para el desarrollo de fármacos .
Farmacología: Sistemas de Administración de Fármacos
En farmacología, el marco del compuesto se está estudiando por su posible aplicación en sistemas de administración de fármacos. Su capacidad para formar complejos estables con otras moléculas podría ser beneficiosa para crear mecanismos de administración de fármacos más eficientes .
Mecanismo De Acción
- Necroptosis is a form of programmed cell death morphologically similar to necrosis. It plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
- Inhibitors of necroptosis, such as 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, prevent the activation of RIPK1 and RIPK3, thereby blocking necroptosis and its associated immune-stress responses .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Análisis Bioquímico
Biochemical Properties
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione plays a significant role in biochemical reactions, particularly in enzymatic transesterification reactions . This compound has been found to interact with enzymes such as integrin α L β 2, which is involved in the delivery of leukocytes to sites of inflammation . The nature of these interactions suggests that 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione may act as an antagonist, inhibiting the function of integrin α L β 2 and potentially modulating inflammatory responses.
Cellular Effects
The effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This inhibition can impact cellular processes such as cell migration, proliferation, and tissue remodeling.
Molecular Mechanism
At the molecular level, 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione exerts its effects through specific binding interactions with biomolecules. It has been found to bind to integrin α L β 2, inhibiting its function and thereby modulating leukocyte delivery to inflammation sites . Additionally, this compound can inhibit matrix metalloproteinases, affecting the breakdown of extracellular matrix components and influencing cellular behavior . These molecular interactions highlight the potential therapeutic applications of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in inflammatory and tissue remodeling disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione remains stable under specific storage conditions, such as being sealed in a dry environment and stored in a freezer at temperatures below -20°C . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. Understanding the dosage-dependent effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is essential for its safe and effective use in research and potential clinical settings.
Metabolic Pathways
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound has been shown to affect metabolic flux and metabolite levels, potentially altering cellular energy production and utilization . The specific enzymes and cofactors involved in the metabolism of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione are critical for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione within cells and tissues are essential aspects of its biochemical profile. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can influence its accumulation and activity, impacting its overall biological effects.
Subcellular Localization
The subcellular localization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is important for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHBDUGHJGKVFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625198 |
Source


|
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28863-87-8 |
Source


|
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
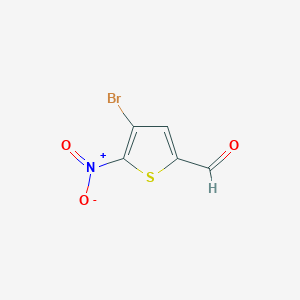
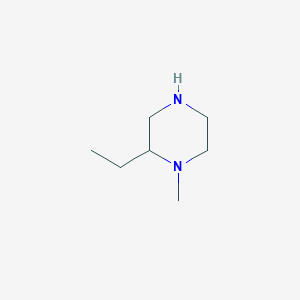


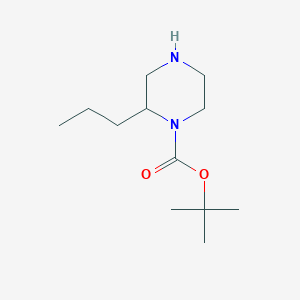
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

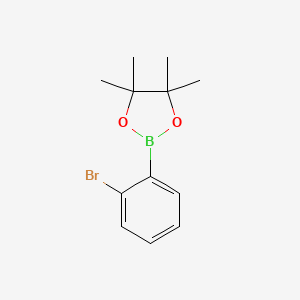


![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
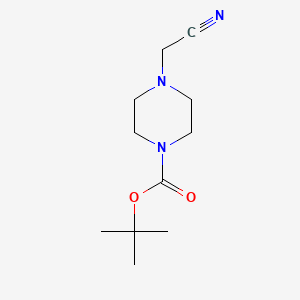
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
